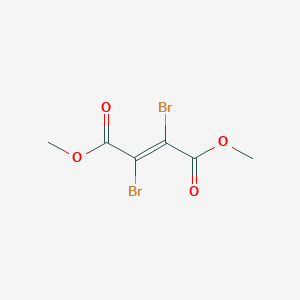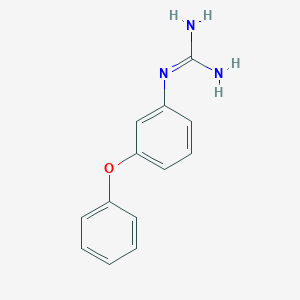
7-Aminoisoquinoline-5,8-dione
Vue d'ensemble
Description
7-Aminoisoquinoline-5,8-dione is an organic compound with the molecular formula C₉H₆N₂O₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position and two carbonyl groups at the 5th and 8th positions on the isoquinoline ring. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoisoquinoline-5,8-dione typically involves the reaction of isoquinoline derivatives with various reagents. One common method includes the treatment of 6-bromoisoquinoline-5,8-dione with alkyl, heterocyclic, or aromatic amines. This reaction proceeds via a nucleophilic tetrahedral mechanism, where the amine attacks the carbonyl carbon, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as chromatography are used to purify the final product, and advanced spectroscopic methods like NMR and mass spectrometry are employed for structural characterization .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminoisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
7-Aminoisoquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-aminoisoquinoline-5,8-dione involves its interaction with cellular enzymes and receptors. It is known to inhibit NADPH/ubiquinone oxidoreductase, an enzyme involved in cellular redox reactions. This inhibition disrupts the redox balance within cells, leading to cytotoxic effects, particularly in cancer cells . The compound’s ability to form reactive oxygen species also contributes to its antitumor activity .
Comparaison Avec Des Composés Similaires
Isoquinoline-5,8-dione: Lacks the amino group at the 7th position, resulting in different biological activities.
Quinoline-5,8-dione: A structural isomer with distinct chemical properties and applications.
7-Methoxyisoquinoline-5,8-dione: Contains a methoxy group instead of an amino group, leading to variations in reactivity and biological effects.
Uniqueness: 7-Aminoisoquinoline-5,8-dione is unique due to the presence of the amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
7-aminoisoquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQCXUHOMPHZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=C(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577272 | |
| Record name | 7-Aminoisoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118680-81-2 | |
| Record name | 7-Aminoisoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)




![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)




